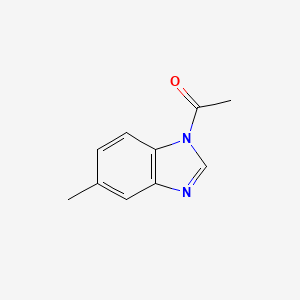![molecular formula C29H28N2O5 B13808414 N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea is a synthetic organic compound characterized by its unique biphenyl structure with dimethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea typically involves the reaction of 2,4-dimethoxybiphenyl-4-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function.
相似化合物的比较
Similar Compounds
4,4’-Dimethoxybiphenyl: A precursor in the synthesis of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea.
3,3’-Dimethoxybiphenyl: Another biphenyl derivative with similar structural features.
4,4’-Dimethoxy-2,2’-bipyridine: A related compound used in coordination chemistry.
Uniqueness
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea is unique due to its urea linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C29H28N2O5 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
1,3-bis[4-(2,4-dimethoxyphenyl)phenyl]urea |
InChI |
InChI=1S/C29H28N2O5/c1-33-23-13-15-25(27(17-23)35-3)19-5-9-21(10-6-19)30-29(32)31-22-11-7-20(8-12-22)26-16-14-24(34-2)18-28(26)36-4/h5-18H,1-4H3,(H2,30,31,32) |
InChI 键 |
CHIGZZHCCNSQJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


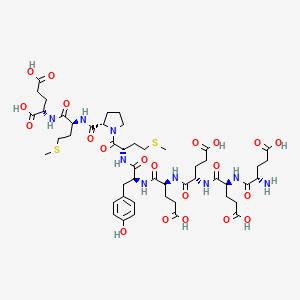

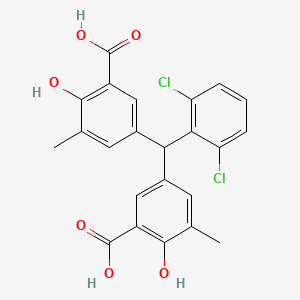
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
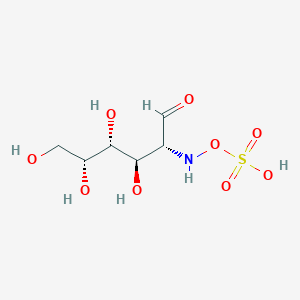
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
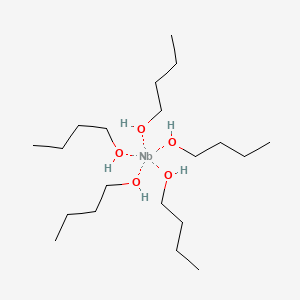
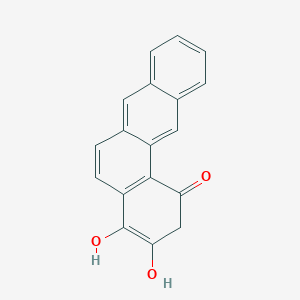
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
